ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. One common method includes the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method involves the irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C . Industrial production methods often involve similar multi-step processes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Thiophene derivatives, including ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, are used in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties . They are also utilized in material science for the development of organic semiconductors and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO4S/c1-3-14-27-16-12-10-15(11-13-16)20(24)23-21-19(22(25)26-4-2)17-8-6-5-7-9-18(17)28-21/h10-13H,3-9,14H2,1-2H3,(H,23,24) |
InChI Key |
VJSHSTUQENIHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC |
Origin of Product |
United States |
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